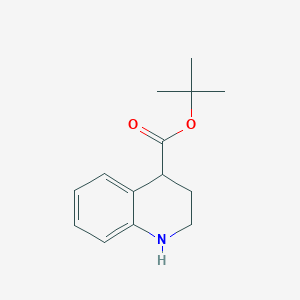

Tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate

説明

特性

IUPAC Name |

tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)11-8-9-15-12-7-5-4-6-10(11)12/h4-7,11,15H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUCQWEXUKWQYRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCNC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Stereochemical Control

Achieving the desired cis configuration at C2 and C4 remains challenging in non-domino routes. Kinetic studies suggest that hydrogenation solvents (e.g., ethanol vs. tetrahydrofuran) significantly impact diastereoselectivity. Polar aprotic solvents favor cis products by stabilizing transition states through hydrogen bonding.

Ester Group Stability

The tert-butyl ester is prone to hydrolysis under acidic or basic conditions. Optimizing reaction pH (5.5–6.5) and using mild reagents (e.g., DCC instead of HCl) enhances stability during synthesis.

Scalability Issues

Catalytic hydrogenation steps in domino reactions require high-pressure equipment for industrial-scale production. Recent advances in continuous-flow hydrogenation systems address this limitation, enabling gram-scale synthesis with consistent yields.

化学反応の分析

Types of Reactions

Tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it to more saturated derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tetrahydroquinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce more saturated tetrahydroquinoline compounds .

科学的研究の応用

Chemical Properties and Structure

Tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate has the molecular formula and features a tetrahydroquinoline core that contributes to its biological activities. The structure allows for various chemical modifications, enhancing its utility in research and development.

Medicinal Chemistry

- Drug Development : this compound is explored for its potential as a precursor in synthesizing pharmaceuticals. Its derivatives have shown promise in targeting specific biological pathways associated with diseases such as cancer and neurodegenerative disorders .

- Anticancer Activity : Studies indicate that derivatives of this compound can induce apoptosis in cancer cells. For instance, certain modifications have demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving cell cycle arrest .

Antimicrobial Properties

- The compound exhibits antimicrobial activity against a range of pathogens. Research shows that its derivatives can disrupt bacterial cell membranes or inhibit essential metabolic pathways . This property is crucial for developing new antibiotics in response to rising antibiotic resistance.

Organic Synthesis

- Building Block : It serves as an essential intermediate in organic synthesis, facilitating the construction of more complex molecules. The compound's reactivity allows it to participate in various chemical reactions such as oxidation and substitution.

- Synthetic Routes : Common synthetic methods include the reaction of 2-alkenyl anilines with aldehydes and ethyl cyanoacetate under basic conditions. These reactions can yield various tetrahydroquinoline derivatives with distinct properties.

Material Science

- This compound is utilized in developing advanced materials. Its unique chemical structure can enhance properties like thermal stability and flame retardancy when incorporated into polymers and coatings .

Case Study 1: Anticancer Research

In vitro studies have shown that specific derivatives of this compound selectively inhibit nitric oxide synthase (nNOS), leading to reduced proliferation of cancer cells. These findings suggest potential therapeutic applications in oncology .

Case Study 2: Antimicrobial Testing

A series of derivatives were screened for antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) revealed that modifications to the tetrahydroquinoline core significantly influenced antimicrobial potency .

作用機序

The mechanism of action of tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Findings:

Substituent Effects :

- Electron-Withdrawing Groups (e.g., bromine in Compound 61 ): Enhance binding affinity in kinase inhibitors by forming halogen bonds.

- Bulkier Esters (e.g., tert-butyl vs. ethyl): Tert-butyl derivatives exhibit superior metabolic stability compared to ethyl esters, as seen in pharmacokinetic studies .

- Ring Modifications : Piperidine or pyrrolidine substitutions (e.g., Compounds 59 and 60 ) improve blood-brain barrier penetration in CNS-targeting agents.

Synthetic Efficiency :

- Sodium triacetoxyborohydride-mediated reductive amination (Compound 58 ) achieves higher yields (~70–80%) compared to n-BuLi-based methods (~62% in Compound 4 ).

- Chromatographic purification (e.g., silica gel with gasoline-ethyl acetate) is critical for isolating high-purity products (>95%) .

Biological Relevance: Tert-butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate (CAS 944906-95-0, 95% purity ) is a precursor for protease inhibitors, highlighting the importance of the amino group in enzymatic interactions. 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid hydrochloride () demonstrates carboxylate bioisosterism, enabling ionic interactions in receptor binding.

生物活性

Tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate (TBTHQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

TBTHQ belongs to the tetrahydroquinoline class of compounds, which are characterized by their bicyclic structure. The synthesis typically involves a multi-step process that includes cyclization and esterification reactions. The compound can be synthesized through a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate.

1. Antimicrobial Properties

TBTHQ and its derivatives have been studied for their antimicrobial activities. Research indicates that certain tetrahydroquinoline derivatives exhibit potent activity against various bacterial strains. For instance, derivatives have shown effectiveness against ESKAPE pathogens, which are known for their resistance to antibiotics .

Table 1: Antimicrobial Activity of TBTHQ Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| TBTHQ | Staphylococcus aureus | 2.5 mg/mL |

| TBTHQ-1 | Klebsiella pneumoniae | 1.0 mg/mL |

| TBTHQ-2 | Pseudomonas aeruginosa | 0.5 mg/mL |

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of TBTHQ derivatives. In vitro assays demonstrated that specific analogs possess antiproliferative effects against various cancer cell lines, including prostate carcinoma (DU145), lung carcinoma (H460), and breast adenocarcinoma (MCF7). Notably, one derivative showed a significant reduction in cell viability at concentrations as low as 10 µM .

Table 2: Anticancer Activity of TBTHQ Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| TBTHQ-3 | DU145 | 15 |

| TBTHQ-4 | H460 | 12 |

| TBTHQ-5 | MCF7 | 18 |

The biological activity of TBTHQ is attributed to its ability to interact with various molecular targets within cells:

- Enzyme Inhibition : Some studies suggest that TBTHQ can inhibit specific enzymes involved in metabolic pathways, thereby altering cellular processes.

- Receptor Modulation : The compound may also modulate receptor activity, influencing signaling pathways associated with cancer proliferation and apoptosis .

Case Study 1: Antiviral Activity Against SARS-CoV-2

A recent study investigated the antiviral properties of a novel TBTHQ derivative against SARS-CoV-2. The compound was found to effectively suppress viral replication in Vero E6 cells, demonstrating higher efficacy than traditional antiviral agents like chloroquine . This highlights the potential for TBTHQ in developing treatments for viral infections.

Case Study 2: Neuroprotective Effects

Another research focused on the neuroprotective properties of TBTHQ analogs in models of neurodegenerative diseases. These compounds were shown to reduce oxidative stress markers and improve neuronal survival rates in vitro . This suggests a promising avenue for further exploration in neuropharmacology.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate?

- Methodological Answer : The compound is typically synthesized via condensation of aldehydes with amines, followed by cyclization to form the tetrahydroquinoline core. For example, sodium triacetoxyborohydride-mediated reductive amination has been employed to stabilize intermediates during ring closure . Catalytic methods using transition metals or organocatalysts can improve yields (e.g., up to 85% in optimized conditions). Post-synthetic modifications, such as tert-butoxycarbonyl (Boc) protection, are critical for enhancing stability during downstream applications .

Q. How do the functional groups in this compound influence its chemical reactivity?

- Methodological Answer : The tert-butyl ester group provides steric bulk, reducing undesired nucleophilic attacks on the carboxylate moiety, while the tetrahydroquinoline ring’s partial saturation enhances stability compared to fully aromatic quinoline derivatives. Reactivity studies show that the ester group participates in hydrolysis under acidic/basic conditions, and the tertiary amine in the tetrahydroquinoline ring can act as a weak base or nucleophile in alkylation reactions .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are essential for confirming the Boc-protected ester and tetrahydroquinoline ring structure (e.g., characteristic shifts for tert-butyl protons at ~1.4 ppm) .

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight and fragmentation patterns.

- Chromatography : HPLC or GC-MS assesses purity, particularly for detecting byproducts from incomplete cyclization .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for pharmaceutical applications?

- Methodological Answer : Chemoenzymatic approaches using lipases or acyltransferases (e.g., from Mycobacterium smegmatis) enable asymmetric resolution of racemic mixtures. For instance, kinetic resolution of alcohols with tetrahydroquinoline moieties achieves >90% enantiomeric excess (ee) when using immobilized Candida antarctica lipase B in organic solvents . Reaction parameters like solvent polarity (e.g., toluene vs. acetonitrile) and temperature (25–40°C) significantly impact enzyme activity and selectivity.

Q. What strategies address contradictions in reported biological activity data for structural analogs?

- Methodological Answer : Discrepancies often arise from variations in substituent positioning (e.g., fluorine at C7 vs. C8) or ester group size. A comparative study of analogs showed:

| Compound | Substituent Position | IC (μM) | Reference |

|---|---|---|---|

| 8-Fluoro derivative | C8 | 0.45 | |

| 7-Fluoro derivative | C7 | 1.2 | |

| Non-fluorinated | — | >10 |

Rigorous SAR (Structure-Activity Relationship) analysis using standardized assays (e.g., kinase inhibition or cytotoxicity screens) is recommended to resolve such contradictions .

Q. How do solvent and catalyst choices impact the efficiency of cross-coupling reactions involving this compound?

- Methodological Answer : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require polar aprotic solvents (DMF or DMSO) for solubility, while Buchwald-Hartwig aminations perform best with toluene and BrettPhos ligands. For example, coupling with aryl boronic acids achieves 70–80% yield with Pd(OAc)/XPhos in DMF at 80°C, whereas nonpolar solvents reduce efficiency by 30–40% .

Data Contradiction Analysis

Q. Why do reported yields vary for the Boc protection step in synthesis?

- Analysis : Discrepancies (e.g., 60–90% yields) arise from competing side reactions, such as over-alkylation of the tetrahydroquinoline nitrogen. Lower yields occur when using excess Boc anhydride without controlled pH (optimal: pH 8–9). Techniques like in-situ FTIR monitoring of the reaction progress can mitigate this by ensuring precise stoichiometry .

Applications in Drug Development

Q. What in vitro assays are suitable for evaluating this compound’s therapeutic potential?

- Methodological Answer :

- Enzyme Inhibition : Fluorescence-based assays (e.g., for kinases or proteases) quantify IC values.

- Cellular Uptake : LC-MS/MS measures intracellular concentrations after treating cell lines (e.g., HEK293 or HeLa).

- Metabolic Stability : Microsomal incubation (human/rat liver microsomes) assesses half-life and CYP450 interactions .

Stability and Storage Recommendations

Q. What conditions prevent degradation during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。